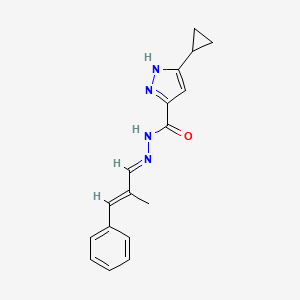

3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidin-4-ones typically involves the condensation of thioglycolic acid with azomethines, which are derivatives of aldehydes or ketones. For example, the synthesis of 2,3-disubstituted thiazolidin-4-ones containing sterically hindered phenyl groups has been achieved through this method, indicating a versatile approach to introducing different substituents into the thiazolidin-4-one framework (Silin, Kelarev, & Abu-Ammar, 2012).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-ones has been extensively studied through X-ray crystallography. These studies reveal the compounds' ability to form intermolecular hydrogen bonds, which significantly influence their crystal packing and, consequently, their reactivity and interactions with biological targets. For instance, a study on a related thiazolidin-4-one derivative demonstrated its crystallization in the orthorhombic system, highlighting intermolecular O-H...O hydrogen bonding (Doreswamy, Kavitha, Sridhar, Rangappa, & Prasad, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one and its derivatives has been explored to enhance their steric properties and potential biological activities. For instance, Silin, Kelarev, and Abu-Ammar (2012) developed a method for synthesizing 2,3-disubstituted thiazolidin-4-ones, which involved the condensation of thioglycolic acid with azomethines derived from 4-hydroxy-3,5-di(tert-butyl)benzaldehyde. This approach aimed at introducing sterically hindered groups to modify the compound's chemical and biological properties (Silin, Kelarev, & Abu-Ammar, 2012).

Biological Activities

Numerous studies have focused on the antimicrobial, antifungal, and potential antiviral activities of thiazolidin-4-one derivatives, highlighting their significance in medical and pharmaceutical research.

Antimicrobial and Antifungal Activities : Pansare, Mulla, Pawar, Shende, and Shinde (2014) reported on the synthesis of new thiazolidin-4-one derivatives showing broad-spectrum antimicrobial activity against bacterial and fungal strains, underscoring the compound's potential as an antimicrobial agent. These findings suggest the versatility of thiazolidin-4-one derivatives in combating various microbial infections (Pansare et al., 2014).

Antiviral Activity : The exploration of thiazolidin-4-one derivatives for antiviral properties has also been a point of interest. Dawood, Eldebss, El-Zahabi, and Yousef (2015) synthesized bis-1,3-thiazole derivatives from 3-phenyl-1,3-thiazolidin-4-one, demonstrating significant antiviral activity against several viruses, including HCV. This study suggests the potential of thiazolidin-4-one derivatives in antiviral therapy (Dawood et al., 2015).

Propiedades

IUPAC Name |

3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c19-15(13-7-3-1-4-8-13)11-18-16(20)12-21-17(18)14-9-5-2-6-10-14/h1-10,15,17,19H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPNENPUZKTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxy-2-phenylethyl)-2-phenylthiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)

![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)

![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)

![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)